
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH3) attached to a benzene ring, along with a 2-methylbut-3-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with 2-methylbut-3-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyl substituent on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. For example, in biological systems, the compound may interact with cytochrome P450 enzymes, leading to its metabolism and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be compared with other similar compounds, such as:
Anisole (methoxybenzene): Lacks the alkyl substituent, making it less reactive in certain chemical reactions.
4-Methoxy-2-methylbut-1-ene: Similar structure but lacks the benzene ring, resulting in different chemical properties.
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Contains an allyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
140836-83-5 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-methoxy-4-(2-methylbut-3-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-10(2)9-11-5-7-12(13-3)8-6-11/h4-8,10H,1,9H2,2-3H3 |
InChI-Schlüssel |
MGUCZBCRDVJKDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


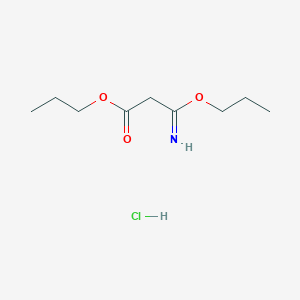
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
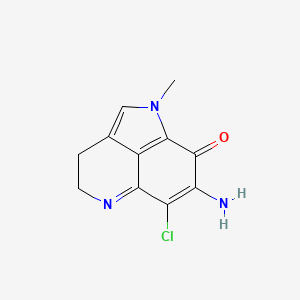
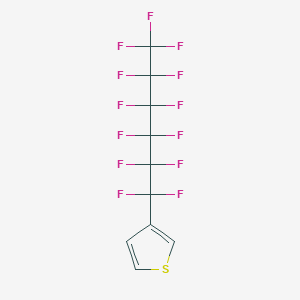
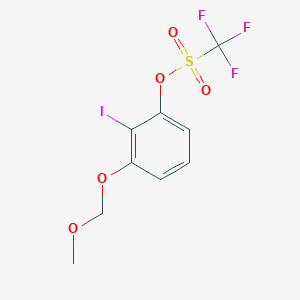

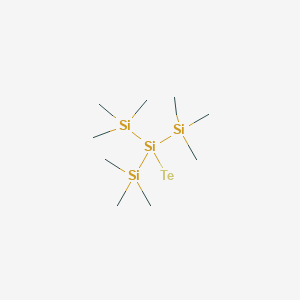


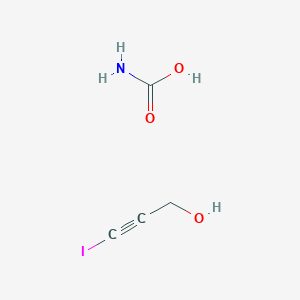
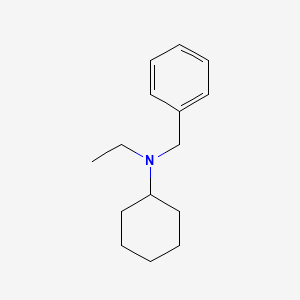
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
